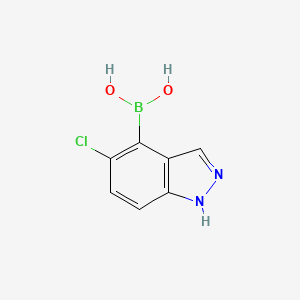

(5-chloro-1H-indazol-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (5-chloro-1H-indazol-4-yl)boronique est un dérivé d’acide boronique de formule moléculaire C7H6BClN2O2. Il s’agit d’un composé hétérocyclique contenant à la fois un cycle indazole et un groupe acide boronique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (5-chloro-1H-indazol-4-yl)boronique implique généralement la réaction du 5-chloro-1H-indazole avec un dérivé d’acide boronique. Une méthode courante comprend l’utilisation de réactions de borylation catalysées par le palladium. Par exemple, le 5-chloro-1H-indazole peut être mis à réagir avec le bis(pinacolato)diboron en présence d’un catalyseur au palladium et d’une base telle que le phosphate de potassium dans l’éthanol. Le mélange réactionnel est agité à température ambiante, et le produit est isolé par filtration et purification .

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide (5-chloro-1H-indazol-4-yl)boronique sont similaires à la synthèse à l’échelle du laboratoire, mais elles sont optimisées pour la production à plus grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser l’efficacité et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (5-chloro-1H-indazol-4-yl)boronique subit diverses réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Cette réaction implique le couplage du groupe acide boronique avec des halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base.

Réactifs et conditions courantes

Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.

Bases : Telles que le phosphate de potassium ou l’hydroxyde de sodium.

Agents oxydants : Peroxyde d’hydrogène, perborate de sodium.

Principaux produits

Biaryles : Formés à partir du couplage de Suzuki-Miyaura.

Phénols : Formés à partir de l’oxydation du groupe acide boronique.

Indazoles substitués : Formés à partir de réactions de substitution nucléophile.

Applications de la recherche scientifique

L’acide (5-chloro-1H-indazol-4-yl)boronique a une large gamme d’applications dans la recherche scientifique :

Chimie médicinale : Il est utilisé dans la synthèse d’inhibiteurs de kinases et d’autres molécules bioactives.

Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules organiques complexes.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.

Recherche biologique : Investigated for its potential as a therapeutic agent in various diseases.

Applications De Recherche Scientifique

(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and other bioactive molecules.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Material Science: Used in the development of novel materials with unique properties.

Biological Research: Investigated for its potential as a therapeutic agent in various diseases.

Mécanisme D'action

Le mécanisme d’action de l’acide (5-chloro-1H-indazol-4-yl)boronique est principalement lié à sa capacité à interagir avec des cibles biologiques par l’intermédiaire de son groupe acide boronique. Ce groupe peut former des liaisons covalentes réversibles avec des diols et d’autres nucléophiles, ce qui le rend utile dans l’inhibition enzymatique et d’autres applications biologiques. Le cycle indazole peut également interagir avec diverses cibles moléculaires, contribuant à sa bioactivité .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 1H-indazole-5-boronique : Structure similaire mais sans le substituant chlore.

Acide 5-méthyl-1H-indazole-4-boronique : Contient un groupe méthyle au lieu d’un atome de chlore.

Unicité

L’acide (5-chloro-1H-indazol-4-yl)boronique est unique en raison de la présence à la fois d’un atome de chlore et d’un groupe acide boronique sur le cycle indazole. Cette combinaison de groupes fonctionnels offre une réactivité distincte et un potentiel d’applications diverses en chimie médicinale et en synthèse organique .

Propriétés

Formule moléculaire |

C7H6BClN2O2 |

|---|---|

Poids moléculaire |

196.40 g/mol |

Nom IUPAC |

(5-chloro-1H-indazol-4-yl)boronic acid |

InChI |

InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |

Clé InChI |

JOGLYPBOPLQGMQ-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)

![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)

![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)

![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)

![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)